(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide
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Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the alkyne in the prop-2-yn-1-yl group could undergo addition reactions, and the sulfonyl group could potentially act as a leaving group in substitution reactions .Scientific Research Applications
Asymmetric Synthesis
- Cyclosulfamides and thiadiazolidines derivatives, starting from amino acids, have been explored for their roles in asymmetric synthesis, offering practical access to compounds with well-defined configurations. These are valuable tools for constructing chiral molecules, indicating potential utility in synthetic organic chemistry and drug development (Regainia et al., 2000).
Corrosion Inhibition
- Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. Their ability to offer extra stability and high efficiency suggests potential applications in protecting industrial materials against corrosion (Hu et al., 2016).
Antimicrobial and Anti-inflammatory Activities
- N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have demonstrated sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action. Such findings underscore the therapeutic potential of benzothiazole derivatives in medicine and pharmacology (Zablotskaya et al., 2013).
Green Chemistry Approaches
- The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides via green chemistry methodologies suggests the environmental benefits and efficiency of newer synthetic routes. Such approaches are crucial for sustainable development in chemical manufacturing (Horishny & Matiychuk, 2020).
Gelation Behavior and Material Science
- N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, highlighting the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior. This research could inform the design of new materials for various applications, including drug delivery and tissue engineering (Yadav & Ballabh, 2020).
Anticancer Agents
- Synthesis and evaluation of benzothiazole and benzimidazole-based heterocycles for their anticancer activities indicate the potential of these compounds in developing new anticancer drugs. Their ability to inhibit cancer cell growth demonstrates the importance of benzothiazole derivatives in medicinal chemistry and oncology (Darweesh et al., 2016).
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c1-4-11-23-17-10-7-15(21)12-18(17)27-20(23)22-19(24)14-5-8-16(9-6-14)28(25,26)13(2)3/h1,5-10,12-13H,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWAGIDKNVHHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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